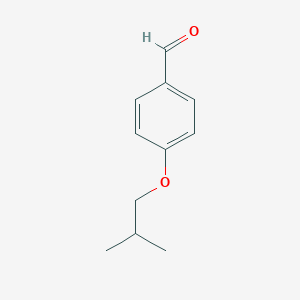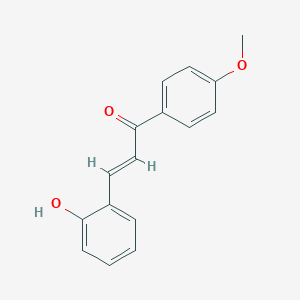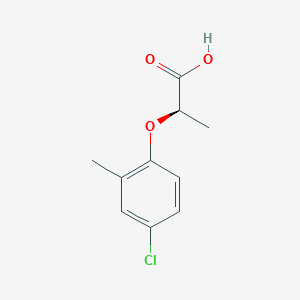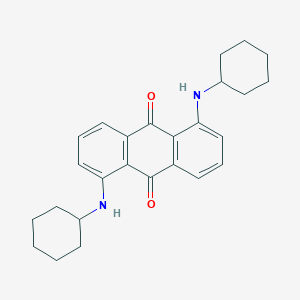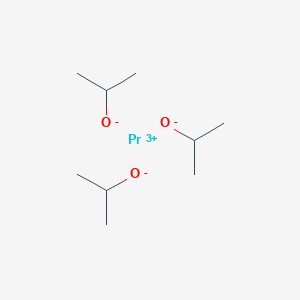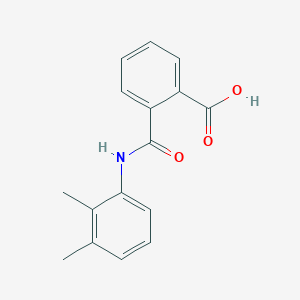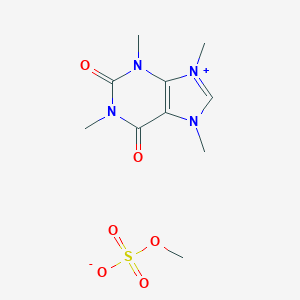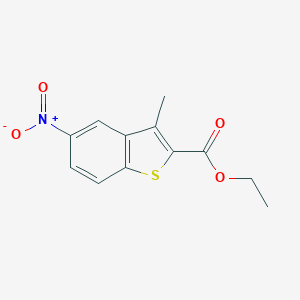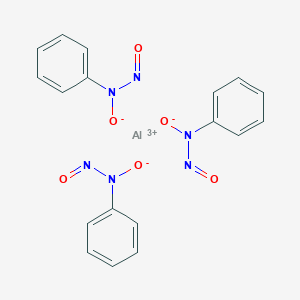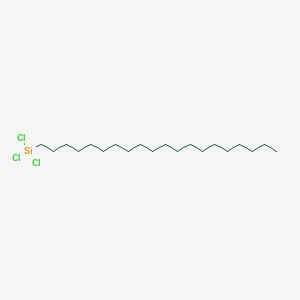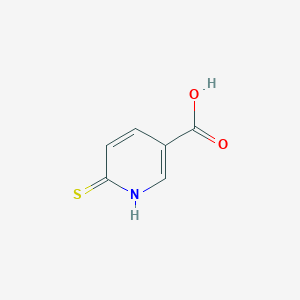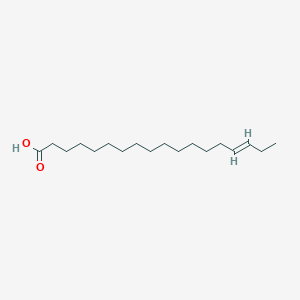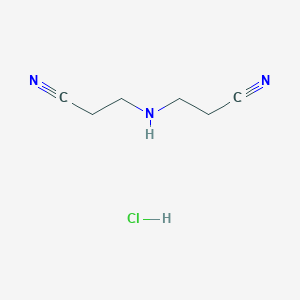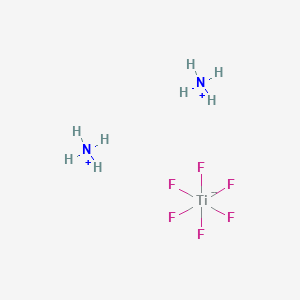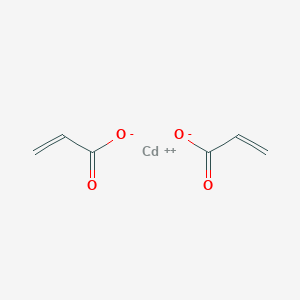
Cadmium acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium acrylate is a chemical compound that is used in various scientific research applications. It is a coordination complex of cadmium and acrylate, which is a conjugate base of acrylic acid. Cadmium acrylate has been the subject of extensive research due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Cadmium acrylate has been used in various scientific research applications, including catalysis, material science, and biochemistry. It has been used as a catalyst in the synthesis of polymers, such as polyacrylates and polyacrylamides. Cadmium acrylate has also been used in the preparation of cadmium oxide nanoparticles, which have potential applications in electronics, optics, and biomedicine. In biochemistry, cadmium acrylate has been used to study the binding of cadmium to proteins and DNA.
Mecanismo De Acción
The mechanism of action of cadmium acrylate is not fully understood. It is believed that cadmium ions in cadmium acrylate can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. Cadmium acrylate may also induce oxidative stress and DNA damage, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Cadmium acrylate has been shown to have toxic effects on various biological systems. It can induce apoptosis in cancer cells and cause DNA damage in human lymphocytes. Cadmium acrylate has also been shown to have neurotoxic effects, causing oxidative stress and inflammation in the brain. In animal studies, cadmium acrylate has been shown to cause liver and kidney damage, as well as reproductive toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cadmium acrylate has several advantages for lab experiments, including its stability and solubility in water. It is also relatively easy to synthesize and purify. However, cadmium acrylate is highly toxic and requires careful handling and disposal. It is also expensive and may not be readily available in some labs.
Direcciones Futuras
There are several future directions for research on cadmium acrylate. One area of interest is the development of cadmium-free alternatives for catalysis and material science. Another area of research is the study of the toxic effects of cadmium acrylate on various biological systems and the development of antidotes or protective agents. Additionally, the potential applications of cadmium acrylate in biomedicine, such as drug delivery and imaging, should be explored further.
Conclusion:
Cadmium acrylate is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on cadmium acrylate is needed to fully understand its potential and limitations.
Métodos De Síntesis
Cadmium acrylate can be synthesized by reacting cadmium chloride with sodium acrylate in water. The reaction produces a white precipitate of cadmium acrylate, which can be isolated by filtration and dried under vacuum.
Propiedades
Número CAS |
15743-19-8 |
|---|---|
Nombre del producto |
Cadmium acrylate |
Fórmula molecular |
C6H6CdO4 |
Peso molecular |
254.52 g/mol |
Nombre IUPAC |
cadmium(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Cd/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
Clave InChI |
RZAYBKJDFFZDSQ-UHFFFAOYSA-L |
SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Cd+2] |
SMILES canónico |
C=CC(=O)[O-].C=CC(=O)[O-].[Cd+2] |
Otros números CAS |
15743-19-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



